

Pentyl 4-aminobenzoate chemical properties

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Compound of Interest

Compound Name: *Pentyl 4-aminobenzoate*

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Pentyl 4-Aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **pentyl 4-aminobenzoate**. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

Pentyl 4-aminobenzoate, also known as n-amyl p-aminobenzoate, is an organic compound with the chemical formula $C_{12}H_{17}NO_2$.^{[1][2]} It is the ester of p-aminobenzoic acid and pentanol. This compound is a cream-colored, crystalline solid and is known to be light-sensitive.^[1]

Quantitative Data

The key physical and chemical properties of **pentyl 4-aminobenzoate** and its related esters are summarized in the table below for comparative analysis.

Property	Pentyl 4-Aminobenzoate	Ethyl 4-Aminobenzoate (Benzocaine)	Methyl 4-Aminobenzoate
Molecular Formula	$C_{12}H_{17}NO_2$ [1] [2]	$C_9H_{11}NO_2$ [3]	$C_8H_9NO_2$ [4] [5]
Molecular Weight	207.27 g/mol [1]	165.19 g/mol [3]	151.16 g/mol
CAS Number	13110-37-7 [2]	94-09-7 [3]	619-45-4 [5]
Appearance	Cream crystalline solid [1]	White crystalline powder [6]	White to beige crystalline powder [7]
Melting Point	Data not available	88-91°C [6]	110-112°C
Boiling Point	Data not available	172°C @ 12.75 mmHg [6]	Data not available
Solubility	Data not available	Soluble in ethanol, chloroform, ether; slightly soluble in fatty oils; sparingly soluble in water. [6]	Soluble in alcohol and ether; slightly soluble in water. [4] [8]

Spectroscopic Data

Detailed spectroscopic data for **pentyl 4-aminobenzoate** is not readily available in the public domain. However, based on the known spectra of its analogs (propyl, ethyl, and methyl esters) and general principles of spectroscopy, the following characteristic peaks can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of **pentyl 4-aminobenzoate** in $CDCl_3$ is expected to show the following signals:

- Aromatic protons: Two doublets in the range of 6.6-7.9 ppm, corresponding to the protons on the benzene ring.
- Amine protons: A broad singlet around 4.1 ppm for the $-NH_2$ group.

- Ester methylene protons: A triplet at approximately 4.2 ppm (-O-CH₂-).
- Alkyl chain protons: A series of multiplets between 0.9 and 1.8 ppm for the remaining protons of the pentyl group.
- Terminal methyl protons: A triplet at around 0.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum of **pentyl 4-aminobenzoate** is predicted to exhibit the following key resonances:

- Carbonyl carbon: A peak around 167 ppm.
- Aromatic carbons: Signals in the region of 113-151 ppm.
- Ester methylene carbon: A signal at approximately 65 ppm (-O-CH₂-).
- Alkyl chain carbons: Peaks in the range of 14-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **pentyl 4-aminobenzoate** is expected to display the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	N-H stretching (amine)
3000-2850	C-H stretching (alkyl)
~1710	C=O stretching (ester)
~1600 & ~1500	C=C stretching (aromatic)
~1280	C-O stretching (ester)
~1170	C-N stretching

Experimental Protocols

Synthesis of Pentyl 4-Aminobenzoate via Fischer Esterification

This protocol is adapted from the well-established Fischer esterification of p-aminobenzoic acid.[2][9][10]

Materials:

- p-Aminobenzoic acid (PABA)
- 1-Pentanol
- Concentrated sulfuric acid (H_2SO_4)
- 10% Sodium carbonate (Na_2CO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum filtration apparatus (Büchner funnel)
- Standard laboratory glassware

- Thin Layer Chromatography (TLC) apparatus

Procedure:

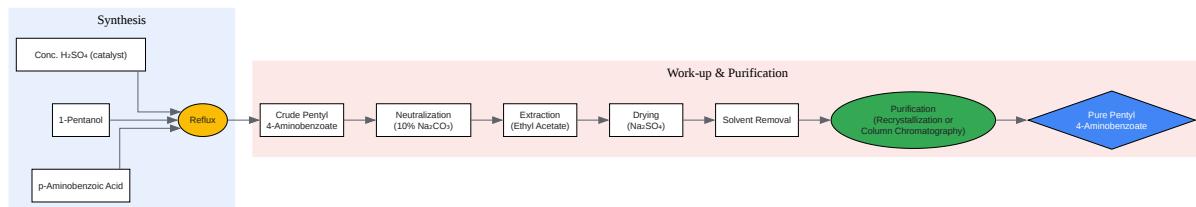
- Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and an excess of 1-pentanol.
- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A precipitate may form.
- Reflux: Heat the mixture to reflux using a heating mantle and continue for several hours. The progress of the reaction can be monitored by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
- Neutralization: Slowly add 10% sodium carbonate solution to neutralize the excess acid. Carbon dioxide gas will evolve. Continue adding until the gas evolution ceases and the pH is basic.
- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

Purification:

The crude **pentyl 4-aminobenzoate** can be purified by one of the following methods:

- Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.
- Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute acid. The protonated amine will move to the aqueous layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.[\[11\]](#)

- Column Chromatography: For high purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[12]



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Caption: Synthesis and Purification Workflow for **Pentyl 4-Aminobenzoate**.

Analytical Methods

Thin Layer Chromatography (TLC):

- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Mobile Phase: A mixture of toluene, acetone, methanol, and ammonia (e.g., 8:3:3:0.1 by volume) can be effective for separating aminobenzoate esters.[13] Alternatively, a simpler system of diethyl ether and cyclohexane can be used.[6]
- Visualization: UV light (254 nm) or staining with a suitable reagent.

High-Performance Liquid Chromatography (HPLC):

- Column: A C8 or C18 reversed-phase column is typically used.

- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 5.5) is a common mobile phase for the analysis of aminobenzoate derivatives.[13]
- Detection: UV detection at a wavelength around 270-280 nm.[6]

Safety and Handling

Pentyl 4-aminobenzoate is classified as an irritant.

- Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
- Precautions for Safe Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]
- Storage: Store in a well-ventilated place. Keep the container tightly closed.[1] It is also noted to be light-sensitive, so storage in a dark container is recommended.[1]

Conclusion

This technical guide provides essential information on the chemical properties, synthesis, and analysis of **pentyl 4-aminobenzoate**. While some physical constants like melting and boiling points are not readily available, the provided data on its analogs and the detailed experimental protocols offer a solid foundation for researchers and professionals working with this compound. Adherence to the safety guidelines is crucial when handling this chemical.

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